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Abstract
Binodenoson (MRE-0470) is a potent and selective agonist for the A2A adenosine receptor.[1]

Developed as a short-acting coronary vasodilator, its primary clinical application was intended

as an adjunct to radionuclide myocardial perfusion imaging (MPI) for the diagnosis of coronary

artery disease. This document provides a comprehensive overview of the chemical structure,

physicochemical properties, and pharmacological characteristics of Binodenoson, including its

mechanism of action, receptor affinity, and functional activity. While detailed human

pharmacokinetic data and specific experimental protocols for its characterization are not

extensively available in the public domain, this guide synthesizes the existing knowledge from

preclinical and clinical studies to offer a thorough technical resource.

Chemical Structure and Physicochemical Properties
Binodenoson is a synthetic derivative of adenosine. Its chemical structure is characterized by

a modification at the 2-position of the purine ring.

Table 1: Chemical and Physicochemical Properties of Binodenoson
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Property Value

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-[(E)-2-

(cyclohexylmethylidene)hydrazinyl]-9H-purin-9-

yl]-5-(hydroxymethyl)oxolane-3,4-diol

SMILES String
C1CCC(CC1)/C=N/NC2=NC(=C3C(=N2)N(C=N

3)[C@H]4--INVALID-LINK--CO)O">C@@HO)N

Molecular Formula C₁₇H₂₅N₇O₄

Molecular Weight 391.42 g/mol

CAS Number 144348-08-3

Appearance White to off-white solid

Synonyms MRE-0470, WRC-0470

Pharmacology
Mechanism of Action
Binodenoson is a selective agonist of the A2A adenosine receptor, a G-protein coupled

receptor (GPCR). The activation of A2A receptors in vascular smooth muscle cells leads to the

stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine

monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), leading to a

cascade of events that results in the relaxation of vascular smooth muscle and subsequent

vasodilation. In the coronary arteries, this potent vasodilatory effect increases blood flow, which

is the basis for its use in pharmacological stress testing.

A2A Receptor Signaling Pathway
The binding of Binodenoson to the A2A adenosine receptor initiates a signal transduction

cascade. The following diagram illustrates the key steps in this pathway.
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A2A Adenosine Receptor Signaling Pathway

Receptor Affinity and Functional Activity
Binodenoson exhibits high affinity and selectivity for the A2A adenosine receptor.

Table 2: Pharmacological Parameters of Binodenoson

Parameter Value Receptor Subtype

KD 270 nM[1] A2A Adenosine Receptor

Ki Not explicitly reported A2A Adenosine Receptor

EC50 Not explicitly reported A2A Adenosine Receptor

Experimental Protocols
While specific, detailed protocols for the characterization of Binodenoson are not readily

available in published literature, the following represents standardized methodologies for

determining key pharmacological parameters for an A2A adenosine receptor agonist.

Radioligand Binding Assay for Ki Determination

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1235547?utm_src=pdf-body-img
https://www.benchchem.com/product/b1235547?utm_src=pdf-body
https://www.benchchem.com/product/b1235547?utm_src=pdf-body
https://www.medchemexpress.com/binodenoson.html
https://www.benchchem.com/product/b1235547?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This assay is designed to determine the binding affinity (Ki) of a test compound by measuring

its ability to displace a known radiolabeled ligand from the target receptor.
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Workflow for Radioligand Binding Assay

Methodology:
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Membrane Preparation: Cell membranes from a cell line stably expressing the human A2A

adenosine receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.

Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-CGS 21680) is

incubated with the cell membranes in the presence of increasing concentrations of

Binodenoson.

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which

separates the membrane-bound radioligand from the free radioligand.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the

logarithm of the Binodenoson concentration. The IC50 (the concentration of Binodenoson
that inhibits 50% of the specific binding of the radioligand) is determined by non-linear

regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation

constant.

Functional Assay (cAMP Accumulation) for EC50
Determination
This assay measures the functional potency (EC50) of an agonist by quantifying its ability to

stimulate the production of the second messenger, cAMP.
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Workflow for cAMP Functional Assay

Methodology:

Cell Culture: Cells expressing the A2A adenosine receptor are cultured in appropriate media.
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Stimulation: The cells are treated with increasing concentrations of Binodenoson for a

defined period. A phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) is typically

included to prevent the degradation of cAMP.

Cell Lysis: The cells are lysed to release the accumulated intracellular cAMP.

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a

competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF)

assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

Data Analysis: The cAMP levels are plotted against the logarithm of the Binodenoson
concentration. The EC50 (the concentration of Binodenoson that produces 50% of the

maximal response) is determined by fitting the data to a sigmoidal dose-response curve.

Pharmacokinetics and Therapeutic Applications
Pharmacokinetics
Detailed pharmacokinetic parameters for Binodenoson in humans, such as its half-life, volume

of distribution, clearance, and bioavailability, are not extensively reported in the public domain.

As a derivative of adenosine, it is anticipated to have a short half-life, which is a desirable

characteristic for a pharmacological stress agent to minimize the duration of side effects. For

comparison, the half-life of adenosine in human blood is less than 10 seconds.

Therapeutic Applications and Clinical Trials
Binodenoson was developed as a pharmacological stress agent for use in myocardial

perfusion imaging.[1] The rationale for its development was to provide a more selective A2A

receptor agonist compared to non-selective agents like adenosine and dipyridamole, thereby

inducing coronary vasodilation with a potentially better side-effect profile.

Clinical studies have evaluated the safety and efficacy of Binodenoson. In a dose-ranging

study, intravenous administration of Binodenoson was shown to produce dose-related

increases in coronary blood flow velocity.[2] A bolus dose of 1.5 µg/kg was found to produce

maximal coronary hyperemia.[2] Furthermore, studies in healthy volunteers with mild

intermittent asthma indicated that Binodenoson was safe and well-tolerated, without causing

clinically significant bronchoconstriction, a known risk with non-selective adenosine agonists.[3]
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Despite promising results in earlier clinical phases, the development of Binodenoson was

ultimately discontinued.

Conclusion
Binodenoson (MRE-0470) is a well-characterized selective A2A adenosine receptor agonist

with potent coronary vasodilatory effects. Its development as a pharmacological stress agent

for myocardial perfusion imaging was supported by a strong scientific rationale and promising

early-phase clinical data. This technical guide provides a consolidated resource of its chemical,

pharmacological, and clinical properties based on available information. While a lack of

published, detailed experimental protocols and comprehensive human pharmacokinetic data

limits a complete understanding, the information presented herein offers valuable insights for

researchers and scientists in the fields of pharmacology and drug development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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